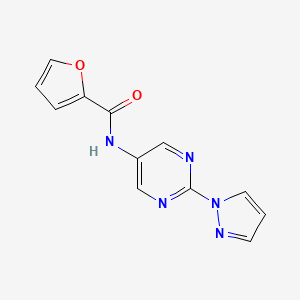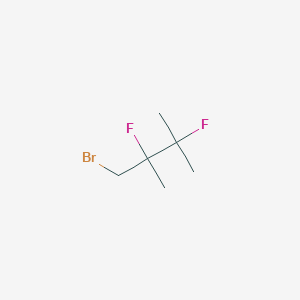
1-Bromo-2,3-difluoro-2,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The synthesis of 1-Bromo-2,3-difluoro-2,3-dimethylbutane involves complex reactions such as dehydrobromination and halogenation processes. For instance, the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane yields various compounds including 1,4-dibromo-2,3-dimethylbuta-1,3-diene (Said & Tipping, 1972). Moreover, vibrational and conformational analyses of related compounds like 1-bromo-3,3-dimethylbutane have been conducted to understand their molecular structure (Crowder, 1993).
Reactions and Decomposition Studies
- Research has delved into the reactions and decomposition patterns of similar compounds. For example, 2-Bromo-2,3-dimethylbutane, when treated with specific reagents, decomposes to form different mixtures of hydrocarbons (Liu, 1956). The gamma radiolysis of liquid 2,3-dimethylbutane, which is structurally similar, has been studied to understand its fragmentation and recombination processes (Castello, Grandi, & Munari, 1974).
Catalysis and Chemical Reactions
- In the field of catalysis, compounds like 2,3-dimethylbutane have been used to study the efficacy of different catalysts. For instance, the hydrogenolysis of 2,3-dimethylbutane over various supported catalysts has been explored to understand the selectivity and efficiency of these catalysts (Machiels, 1979).
Thermal Properties and Phase Changes
- The thermal properties and phase changes of related compounds have been a subject of study. For example, the calorimetric study of 2,3-dimethylbutane reveals details about its phase changes and thermal behavior (Adachi, Suga, & Seki, 1971).
Spectroscopic Investigations
- Spectroscopic methods have been employed to study the properties of compounds structurally related to this compound. For instance, the investigation of indigo dyes involves the study of compounds like 1-Brom-4-amino-3.3-dimethyl-butanon-2-hydrobromid (Fitjer & Lüttke, 1972).
Propiedades
IUPAC Name |
1-bromo-2,3-difluoro-2,3-dimethylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrF2/c1-5(2,8)6(3,9)4-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWZCQBYXLPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(CBr)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide](/img/structure/B2475391.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2475394.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2475397.png)
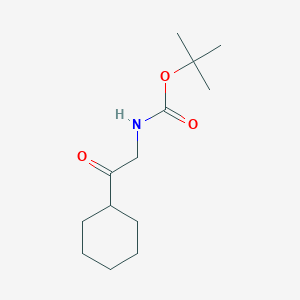
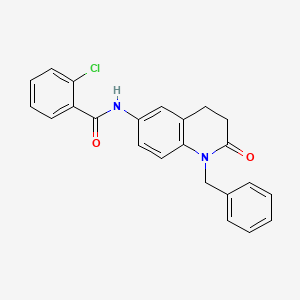
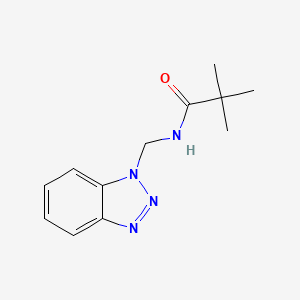

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)
![2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B2475406.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)
